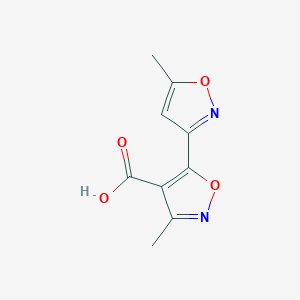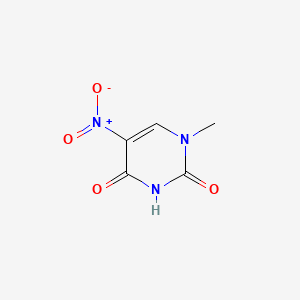
1-Methyl-5-nitrouracil
Descripción general
Descripción
1-Methyl-5-nitrouracil is a chemical compound with the molecular formula C5H5N3O4 . It has an average mass of 171.111 Da and a monoisotopic mass of 171.028000 Da .
Synthesis Analysis
The synthesis of 1-Methyl-5-nitrouracil has been reported in various studies . For instance, one study reported the synthesis of 1-butyl-3-methyl-5-nitrouracil through a reaction involving 3-methyl-5-nitrouracil .Molecular Structure Analysis
The molecular structure of 1-Methyl-5-nitrouracil has been analyzed in several studies . It is known to be a polarizable molecule with a permanent electric dipole moment . The crystal structures incorporating the neutral or ionic 5-nitrouracil have been compared, discussing the effect of the packing in the optimization of the crystalline optical properties .Chemical Reactions Analysis
The chemical reactions involving 1-Methyl-5-nitrouracil have been studied . For example, one study reported the reaction of 3-methyl-5-nitrouracil with dimethylformamide (DMF) dibutyl acetal .Aplicaciones Científicas De Investigación
Nonlinear Optics and Optoelectronics
- Scientific Field : Physics
- Summary of the Application : 5-nitrouracil, a molecule related to 1-Methyl-5-nitrouracil, has caught the attention of physicists working on nonlinear optics or optoelectronics . Nonlinear optics involves the interaction of light with matter in ways that change the light’s properties, such as its phase, frequency, or polarization .
- Methods of Application : The nonlinear interaction between the electromagnetic field of the light and the charge distribution of the crystal originates several phenomena including frequency-mixing processes, such as second-harmonic generation (SHG) and third-harmonic generation (THG) .
- Results or Outcomes : A neutral 5-nitrouracil molecule in an acentric crystalline environment allows efficient blue-light generation . This is a significant result in the field of nonlinear optics, as it expands the laser’s spectra up to the ultraviolet .
DNA Stabilization
- Scientific Field : Biochemistry
- Summary of the Application : The crystal structure of 1-methyl-5-nitrouracil monohydrate shows novel intercalation of water molecules between pyrimidine bases . This suggests that it could potentially stabilize the DNA helix .
- Methods of Application : The application involves the intercalation of water molecules between pyrimidine bases in the crystal structure of 1-methyl-5-nitrouracil monohydrate .
- Results or Outcomes : The intercalation of water molecules between pyrimidine bases could potentially stabilize the DNA helix . This is a significant finding in the field of biochemistry, as it could have implications for DNA stability and function .
Crystal Engineering
- Scientific Field : Materials Science
- Summary of the Application : 5-nitrouracil, a molecule related to 1-Methyl-5-nitrouracil, has been used in crystal engineering to avoid pairing dipolar moments . This is important in the design of materials with specific properties, such as nonlinear optical materials .
- Methods of Application : The application involves the design and synthesis of crystals incorporating the neutral or ionic 5-nitrouracil . Two new centrosymmetric 5-nitrouracilate salts have been reported for the first time, showing extensive hydrogen bonding between anions and cations .
- Results or Outcomes : The results show that a neutral 5-nitrouracil molecule in an acentric crystalline environment allows efficient blue-light generation . This is a significant finding in the field of materials science, as it could have implications for the design of new materials with specific optical properties .
Nonlinear Optics
- Scientific Field : Physics
- Summary of the Application : 5-nitrouracil, a molecule related to 1-Methyl-5-nitrouracil, has been used in nonlinear optics . Nonlinear optics involves the interaction of light with matter in ways that change the light’s properties, such as its phase, frequency, or polarization .
- Methods of Application : The application involves the design and synthesis of crystals incorporating the neutral or ionic 5-nitrouracil . Two new centrosymmetric 5-nitrouracilate salts have been reported for the first time, showing extensive hydrogen bonding between anions and cations .
- Results or Outcomes : The results show that a neutral 5-nitrouracil molecule in an acentric crystalline environment allows efficient blue-light generation . This is a significant finding in the field of nonlinear optics, as it could have implications for the design of new materials with specific optical properties .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-5-nitropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)4(9)6-5(7)10/h2H,1H3,(H,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVBCXIVJCAUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373118 | |
| Record name | 5-nitro-1-methyl-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitrouracil | |
CAS RN |
28495-88-7 | |
| Record name | 5-nitro-1-methyl-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


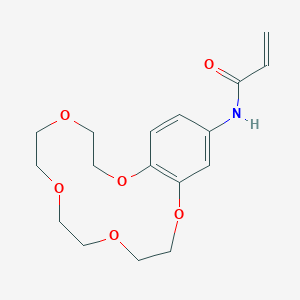
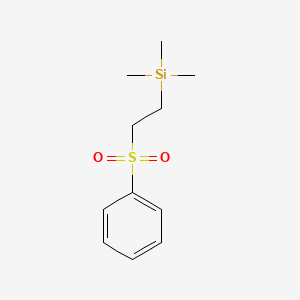
![2-[N-(2-hydroxyethyl)-3,5-dimethoxyanilino]ethanol](/img/structure/B1596996.png)
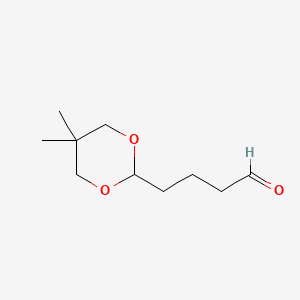
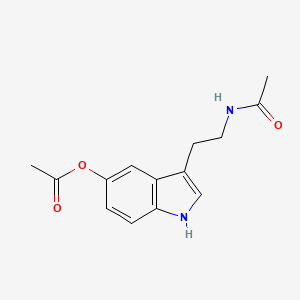
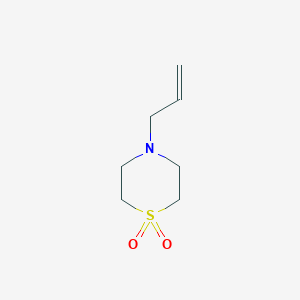
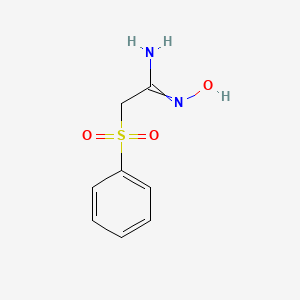
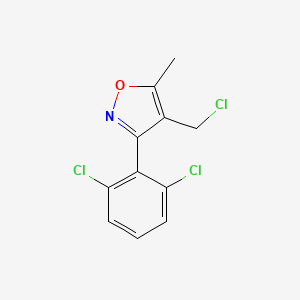
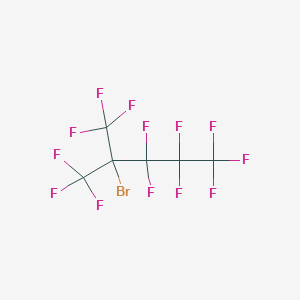

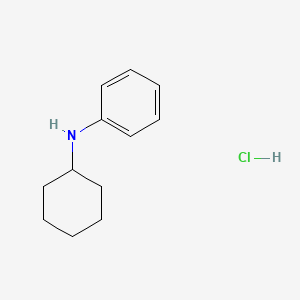
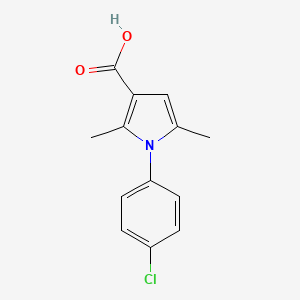
![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)
